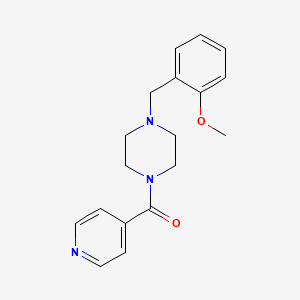
N-(3-methylphenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-phenoxybenzamide, commonly known as MPB, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. MPB belongs to the class of benzamide derivatives and has a molecular formula of C21H19NO2.
作用機序
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell proliferation and survival. One of the primary targets of MPB is the protein kinase B (AKT) pathway, which plays a crucial role in cancer cell survival. MPB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. MPB has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of MPB is its potential as a cancer treatment. MPB has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a potential addition to cancer treatment regimens. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs, making it a potentially valuable addition to cancer treatment regimens.
One of the limitations of MPB is its relatively low solubility in water, which can make it difficult to administer in certain applications. Additionally, the mechanism of action of MPB is not fully understood, which can make it difficult to optimize its use in various applications.
将来の方向性
There are several potential future directions for research on MPB. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of MPB and to optimize its use in various applications. Finally, research is needed to investigate the potential of MPB as a treatment for other diseases, such as inflammatory and neurodegenerative diseases.
合成法
MPB can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 2-phenoxybenzoyl chloride in the presence of a base or the reaction of 3-methylbenzoyl chloride with 2-phenoxyaniline in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MPB.
科学的研究の応用
MPB has a wide range of potential applications in scientific research. One of the most promising applications of MPB is in the field of cancer research. MPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. MPB achieves this by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, MPB has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells, making it a potentially valuable addition to cancer treatment regimens.
特性
IUPAC Name |
N-(3-methylphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMUVMWGYPBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)